molecular formula C16H24ClNO2 B14367473 3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine CAS No. 90478-01-6

3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine

Cat. No.: B14367473
CAS No.: 90478-01-6
M. Wt: 297.82 g/mol
InChI Key: RKCKSYKMLZEMRI-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine is a chemical compound that features a piperidine ring substituted with a chloromethyl group and a 3,4-dimethoxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine typically involves the reaction of piperidine with chloromethylating agents in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-3,4-dimethoxypyridine hydrochloride: A compound with a similar chloromethyl and dimethoxyphenyl structure but with a pyridine ring instead of a piperidine ring.

    3,4-Dimethoxyphenethylamine: A compound with a similar dimethoxyphenyl ethyl group but lacking the piperidine ring and chloromethyl group.

Uniqueness

3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential biological activity. The presence of both the chloromethyl and dimethoxyphenyl groups allows for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

3-(chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO2/c1-19-15-6-5-13(10-16(15)20-2)7-9-18-8-3-4-14(11-17)12-18/h5-6,10,14H,3-4,7-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCKSYKMLZEMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCCC(C2)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90534889
Record name 3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90478-01-6
Record name 3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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